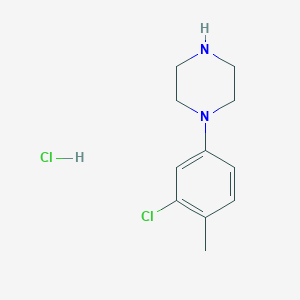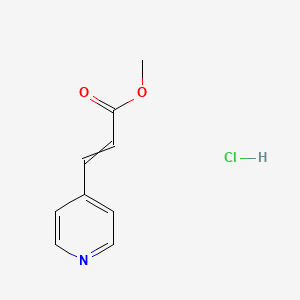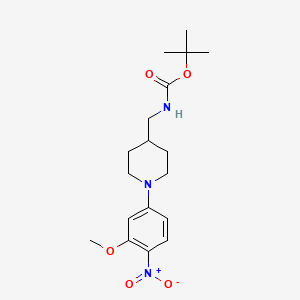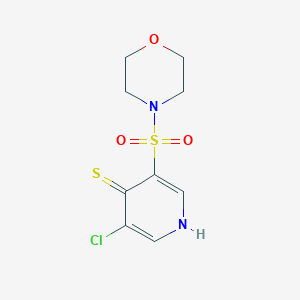
1-(3-Chloro-4-methylphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)piperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is known for its applications in various fields, including medicinal chemistry and pharmacology .
Métodos De Preparación
The synthesis of 1-(3-Chloro-4-methylphenyl)piperazine hydrochloride typically involves the reaction of 3-chloro-4-methylphenylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-(3-Chloro-4-methylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methylphenyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in studies related to neurotransmitter systems and receptor binding assays.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release, receptor binding, and signal transduction .
Comparación Con Compuestos Similares
1-(3-Chloro-4-methylphenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the methyl group, leading to different pharmacological properties.
1-(3-Methylphenyl)piperazine: Lacks the chlorine atom, resulting in distinct chemical reactivity and biological activity.
1-(4-Methylphenyl)piperazine: The position of the methyl group is different, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H16Cl2N2 |
|---|---|
Peso molecular |
247.16 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methylphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C11H15ClN2.ClH/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H |
Clave InChI |
VYEAVSGLAZYOMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2CCNCC2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

![(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)






![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)


